REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][N:3]=1.[C:11](=O)(O)[O-].[Na+]>CO>[CH3:11][O:9][C:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[CH:7]=1)=[O:10] |f:1.2|
|
Name
|
|
Quantity
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15.5 g
|
Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
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CUSTOM
|
Details
|
with stirring till the pH
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
anhydrous hydrogen chloride gas was slowly bubbled through the reaction mixture
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Type
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TEMPERATURE
|
Details
|
while cooling in a methanol/water (20/80) dry ice bath
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Type
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CUSTOM
|
Details
|
Bubbling
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Type
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CUSTOM
|
Details
|
Ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under anhydrous conditions for 30 min.
|
Duration
|
30 min
|
Type
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CUSTOM
|
Details
|
to give a clear yellow solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The organics were removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC(=NC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |